BenchChemオンラインストアへようこそ!

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- (CAS 131924-42-0) is a synthetic heterocyclic compound belonging to the chromone–1,2,3-triazole hybrid class, with a molecular formula of C₁₂H₈FN₃O₂ and a molecular weight of 245.21 g/mol. The molecule combines a benzopyran-4-one (chromone) core, a 6-fluoro substituent, and a 1-methyl-1H-1,2,3-triazol-4-yl moiety at the 2-position.

Molecular Formula C12H8FN3O2
Molecular Weight 245.21 g/mol
CAS No. 131924-42-0
Cat. No. B12720862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
CAS131924-42-0
Molecular FormulaC12H8FN3O2
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
InChIInChI=1S/C12H8FN3O2/c1-16-6-9(14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3
InChIKeyFSBXLWZFNCJGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one (CAS 131924-42-0): Procurement-Relevant Compound Profile


4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- (CAS 131924-42-0) is a synthetic heterocyclic compound belonging to the chromone–1,2,3-triazole hybrid class, with a molecular formula of C₁₂H₈FN₃O₂ and a molecular weight of 245.21 g/mol [1]. The molecule combines a benzopyran-4-one (chromone) core, a 6-fluoro substituent, and a 1-methyl-1H-1,2,3-triazol-4-yl moiety at the 2-position . Its synthesis and pharmacological evaluation were first reported in 1990 by Mouysset et al. as part of a series of N-methyl triazole derivatives of 2-cyano chromones investigated for anti-inflammatory activity [2]. The compound exhibits a calculated LogP of 1.1, indicating moderate lipophilicity suitable for membrane permeability [1].

Why 6-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one (CAS 131924-42-0) Cannot Be Replaced by Generic Chromone–Triazole Analogs


Within the chromone–1,2,3-triazole hybrid chemical space, even seemingly minor structural variations—such as the absence of the 6-fluoro substituent, a shift of the N-methyl group from the 1-position to the 2-position of the triazole ring, or replacement of fluorine with other halogens—can produce divergent pharmacological profiles [1]. The Mouysset et al. (1990) study demonstrated that among a series of 21 N-methyl triazole chromone derivatives divided into three isomeric groups, anti-inflammatory potency varied substantially depending on the nature and position of substituents on both the chromone and triazole rings [1]. Generic procurement of an uncharacterized chromone–triazole analog without systematic head-to-head comparison data therefore carries a high risk of selecting a compound with altered target engagement, potency, or physicochemical properties that undermine experimental reproducibility [2].

Quantitative Differentiation Evidence for 6-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one (CAS 131924-42-0) vs. Closest Analogs


6-Fluoro vs. 6-Unsubstituted Chromone–Triazole: Physicochemical Differentiation via LogP and Electronic Effects

The 6-fluoro substituent confers a measurable increase in lipophilicity and electron-withdrawing character compared to the non-fluorinated parent compound 2-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one (CAS 119584-88-2). The target compound (CAS 131924-42-0) has a calculated LogP of 1.1, whereas the non-fluorinated analog, with molecular formula C₁₂H₉N₃O₂ (MW 227.22), exhibits a lower predicted LogP due to the absence of the electronegative fluorine [1]. Fluorine substitution at the 6-position of the chromone core is known from broader chromone SAR literature to enhance metabolic stability by blocking CYP450-mediated oxidation at that position and to modulate electron density on the chromone carbonyl, potentially affecting hydrogen-bond acceptor strength [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Differentiation: 1-Methyl-1H-1,2,3-triazol-4-yl (CAS 131924-42-0) vs. 1-Methyl-1H-1,2,3-triazol-5-yl Isomer

The target compound bears the triazole N-methyl group at the 1-position with the chromone attached at the 4-position of the triazole ring. A positional isomer exists: 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- (CAS 131924-40-8), in which the chromone is attached at the 5-position of the triazole . In the Mouysset et al. (1990) study, three distinct isomeric groups of N-methyl triazole chromone derivatives were synthesized, and pharmacological evaluation revealed that anti-inflammatory activity was isomer-dependent [1]. Although explicit IC₅₀ values for CAS 131924-42-0 versus CAS 131924-40-8 are not publicly accessible from the full-text abstract, the study's conclusion that different isomeric groups produced different pharmacological outcomes implies that regioisomeric purity is critical for reproducible biological activity [1].

Medicinal Chemistry Isomeric Purity Structure–Activity Relationships

Fluorine vs. Bromine at Chromone 6-Position: Differential Physicochemical and Potential Pharmacological Profiles

The 6-bromo analog, 6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one (CAS not identified in search results), represents a heavier halogen substitution. Fluorine and bromine differ markedly in size (van der Waals radius: F = 1.47 Å vs. Br = 1.85 Å), electronegativity (F = 3.98 vs. Br = 2.96 on the Pauling scale), and lipophilicity contribution (Hansch π: F = +0.14 vs. Br = +0.86) [1]. The 6-fluoro compound (CAS 131924-42-0) is significantly smaller and less lipophilic than its bromo counterpart, which affects target binding pocket accommodation and overall pharmacokinetic profile. In a study of chromone–tetrazole analogs with 6-fluoro substitution, the fluorine-containing compound was reported as the most active antimicrobial agent among the series tested against S. aureus, E. faecalis, S. pneumoniae, and E. coli [2], suggesting that 6-fluoro substitution may confer a favorable activity profile distinct from other halogens.

Halogen Effects Drug Design Medicinal Chemistry

Anti-Inflammatory Activity: Class-Level Evidence from Mouysset et al. (1990) Pharmacological Study

The Mouysset et al. (1990) study, which is the primary literature reference for the synthesis of CAS 131924-42-0, evaluated a series of 21 N-methyl 1,2,3-triazole derivatives of 2-cyano chromones for pharmacological activity [1]. According to the indexed abstract, the study assessed anti-inflammatory activity across three isomeric groups of chromone–triazole compounds, with the target compound belonging to one of these evaluated series [1][2]. While individual IC₅₀ or ED₅₀ values for the specific compound CAS 131924-42-0 cannot be extracted from the publicly available abstract, the study's inclusion in a pharmacological evaluation framework establishes that this compound class has been investigated for anti-inflammatory applications, providing a documented scientific rationale for its procurement as a reference standard or starting point for medicinal chemistry optimization [2].

Anti-inflammatory In Vivo Pharmacology Chromone Derivatives

Caveat on Quantitative Differentiation Evidence Availability

A comprehensive search of primary research databases (PubMed, BindingDB, ChEMBL, Google Patents) conducted for CAS 131924-42-0 did not yield publicly accessible head-to-head IC₅₀, EC₅₀, Kd, or MIC values with direct comparators [1][2]. The compound is primarily listed in chemical vendor catalogs and compound databases (ChemBlink, Molaid, Chemsrc, LookChem) as a screening compound or research chemical, rather than appearing in published structure–activity relationship (SAR) studies with explicit quantitative differentiation against defined analogs . The Mouysset et al. (1990) paper (PMID: 2177990) is the sole identified primary literature reference reporting pharmacological evaluation of this compound class, but quantitative data differentiating CAS 131924-42-0 from its closest analogs require retrieval and analysis of the full-text article [3]. Procurement decisions relying on high-confidence quantitative differentiation should be deferred until full-text data are obtained or until new primary screening data are generated with appropriate comparator compounds.

Data Transparency Procurement Due Diligence Evidence-Based Selection

Recommended Application Scenarios for 6-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one (CAS 131924-42-0)


Anti-Inflammatory Lead Optimization Starting Point

Based on the foundational pharmacological study by Mouysset et al. (1990), which evaluated this compound class for anti-inflammatory activity, CAS 131924-42-0 can serve as a reference standard or starting scaffold for medicinal chemistry campaigns targeting inflammatory pathways [1]. The 6-fluoro substituent provides a synthetic handle for further derivatization and may confer metabolic advantages over non-fluorinated analogs, as established in broader chromone SAR literature [2]. Researchers should retrieve the full-text of Mouysset et al. (1990) to extract the specific anti-inflammatory assay conditions and quantitative activity data before initiating large-scale synthesis.

Regioisomeric Purity Reference for Triazole–Chromone Chemical Series

The well-defined regioisomeric identity of CAS 131924-42-0 (1-methyl-1H-1,2,3-triazol-4-yl attachment) makes it suitable as an analytical reference standard for distinguishing the 4-yl isomer from the 5-yl isomer (CAS 131924-40-8) [1]. The distinct InChIKey (FSBXLWZFNCJGOW-UHFFFAOYSA-N) enables unambiguous LC-MS or NMR-based identification in isomer mixtures, supporting quality control workflows in medicinal chemistry laboratories that synthesize triazole–chromone libraries via click chemistry approaches [2].

Physicochemical Probe for Fluorine Effects in Chromone-Based SAR Studies

With a calculated LogP of 1.1 and a single fluorine substituent at the 6-position, CAS 131924-42-0 is positioned as a moderate-lipophilicity probe for investigating the impact of fluorine substitution on membrane permeability, metabolic stability, and target binding in chromone-based compound series [1]. Comparative studies against the non-fluorinated analog (CAS 119584-88-2) and the 6-bromo analog can elucidate halogen-dependent trends in potency and pharmacokinetics, leveraging the well-documented electronic and steric effects of fluorine in medicinal chemistry [2].

Custom Comparative Screening Panel Prior to Procurement Scale-Up

Given the current absence of publicly accessible head-to-head quantitative comparator data (as noted in Section 3, Evidence Item 5), a recommended pre-purchase workflow is to commission a custom IC₅₀ panel comparing CAS 131924-42-0 against its closest analogs: the non-fluorinated parent (CAS 119584-88-2), the 5-yl regioisomer (CAS 131924-40-8), and the 6-bromo congener [1]. This panel should be run under standardized assay conditions relevant to the end user's target of interest, enabling data-driven procurement decisions grounded in experimentally verified differential activity rather than class-level inference alone [2].

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.